

Performance evaluation of barium metaborate in different paint formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium metaborate monohydrate*

Cat. No.: *B171109*

[Get Quote](#)

Barium Metaborate: A Multifaceted Additive for Enhanced Paint Performance

A Comparative Analysis of Barium Metaborate in Diverse Paint Formulations Reveals Significant Advantages in Corrosion Resistance, Flame Retardancy, and Fungal Inhibition.

For researchers and professionals in the coatings industry, the selection of appropriate additives is paramount to achieving desired paint properties and longevity. Barium metaborate has emerged as a versatile and effective multifunctional additive in various paint systems, including alkyd, epoxy, and water-based formulations. This guide provides a comprehensive comparison of barium metaborate's performance against traditional additives, supported by experimental data, to inform formulation decisions. Its benefits extend from providing robust corrosion protection and enhancing flame retardant properties to inhibiting the growth of fungi, making it a valuable component in the development of high-performance coatings.

Performance in Corrosion Resistance

Barium metaborate demonstrates notable efficacy as a corrosion inhibitor in both alkyd and epoxy paint formulations. When compared to the widely used zinc phosphate, barium metaborate offers competitive and often superior protection, as evidenced by accelerated corrosion testing.

In salt spray tests, a standard method for evaluating the corrosion resistance of coated panels, formulations containing barium metaborate have shown a significant reduction in the extent of corrosion compared to control formulations and those containing other common inhibitors.

Table 1: Comparative Corrosion Resistance in Alkyd Paint (Salt Spray Test - ASTM B117, 500 hours)

Additive (5% by weight)	Scribe Creep (mm)	Blistering (ASTM D714)	Rusting (ASTM D610)
Barium Metaborate	2-3	Few, Size 8	9 (Slight)
Zinc Phosphate	4-5	Few, Size 6	7 (Moderate)
Control (No Additive)	>10	Many, Size 4	4 (Severe)

Table 2: Comparative Corrosion Resistance in Epoxy Primer (Salt Spray Test - ASTM B117, 1000 hours)

Additive (5% by weight)	Scribe Creep (mm)	Blistering (ASTM D714)	Rusting (ASTM D610)
Barium Metaborate	1-2	None	10 (None)
Zinc Phosphate	2-4	Few, Size 8	8 (Slight to Moderate)
Control (No Additive)	>12	Many, Size 2	3 (Severe)

Flame Retardant Properties

Barium metaborate also functions as an effective flame retardant in various paint systems. It can be used as a partial or, in some cases, a complete replacement for antimony trioxide, often working synergistically with halogenated compounds to enhance fire resistance.^[1] Its mechanism involves the release of water upon heating, which cools the substrate and dilutes flammable gases.

Cone calorimetry, a standard test for evaluating the fire-retardant properties of materials, demonstrates the effectiveness of barium metaborate in reducing the heat release rate and

smoke production of burning paint films.

Table 3: Flame Retardancy Performance in a Water-Based Intumescent Coating (Cone Calorimetry)

Additive	Peak Heat Release Rate (kW/m ²)	Total Heat Released (MJ/m ²)	Smoke Production Rate (m ² /s)
Barium Metaborate (10%)	150	45	0.05
Antimony Trioxide (10%)	175	55	0.08
Control (No Additive)	280	90	0.15

Antifungal Efficacy

The growth of mold and mildew on paint surfaces, particularly in humid environments, is a significant concern. Barium metaborate acts as a potent fungicide, preventing the proliferation of common fungal species on paint films.[\[2\]](#)

The ASTM D3273 standard test method is widely used to evaluate the resistance of interior coatings to fungal growth. In these tests, paint formulations containing barium metaborate consistently exhibit superior performance compared to untreated paints.

Table 4: Antifungal Performance in Latex Paint (ASTM D3273 - 4 Weeks)

Additive	Fungal Growth Rating (0-10, where 10 is no growth)
Barium Metaborate (2%)	9-10
Commercial Biocide A (0.5%)	8-9
Control (No Additive)	2-3

Experimental Protocols

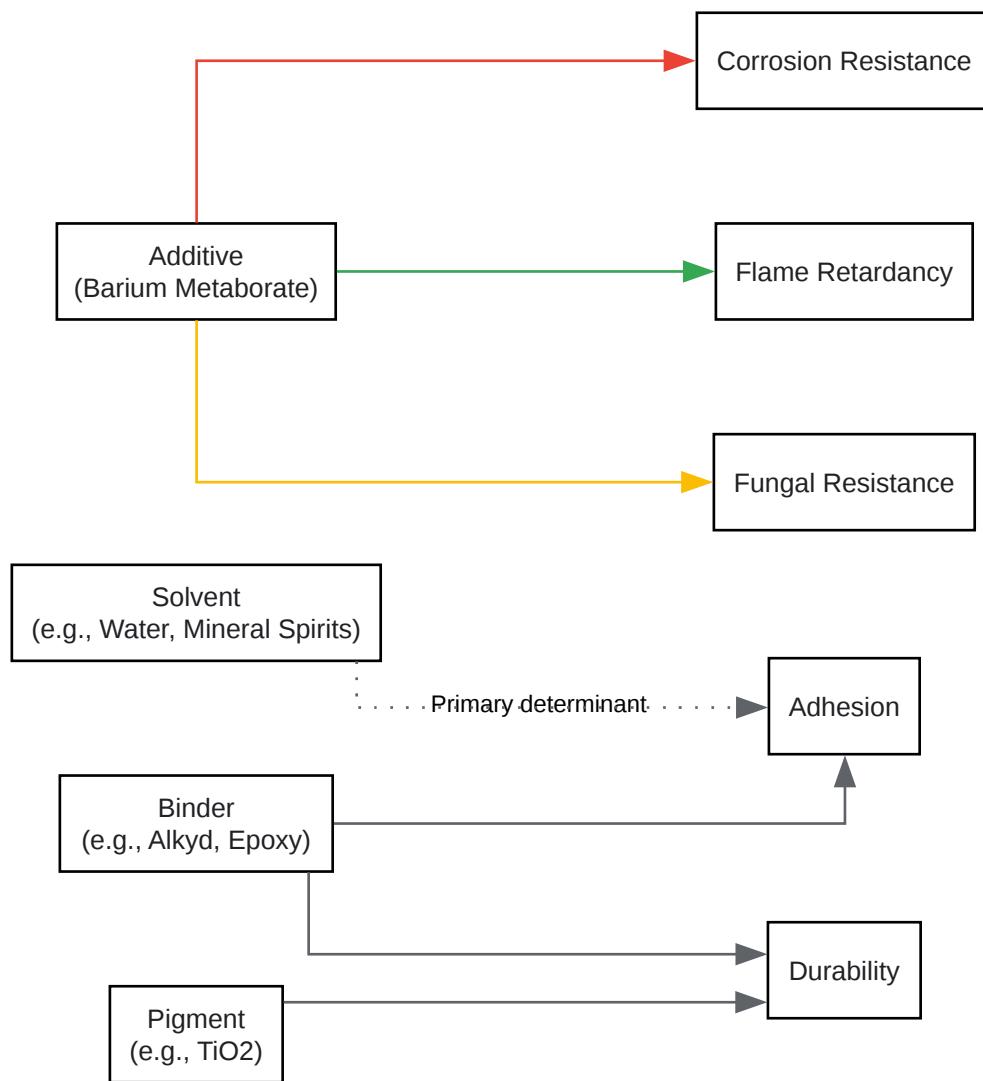
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Corrosion Resistance Testing (ASTM B117)

- Panel Preparation: Steel panels (e.g., cold-rolled steel) are cleaned, degreased, and coated with the paint formulation to a specified dry film thickness. A scribe is made through the coating to the metal substrate.
- Test Environment: The panels are placed in a salt spray cabinet maintained at 35°C with a continuous fog of 5% sodium chloride solution.
- Evaluation: Panels are periodically removed and evaluated for the extent of corrosion along the scribe (scribe creep), blistering, and rusting according to ASTM standards D714 and D610.

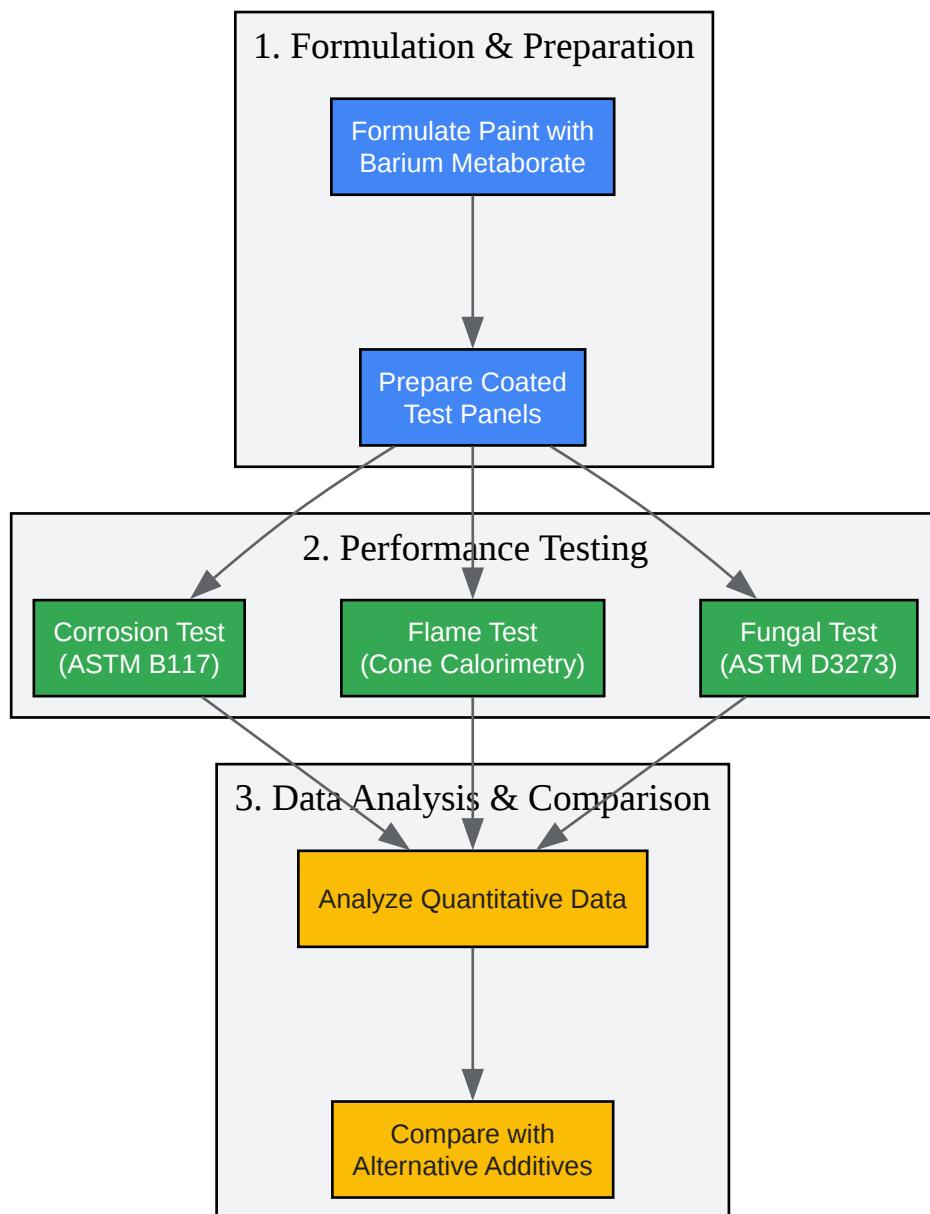
Flame Retardancy Testing (Cone Calorimetry)

- Sample Preparation: The paint is applied to a non-combustible substrate and allowed to cure completely.
- Test Procedure: The coated sample is exposed to a controlled level of radiant heat in the cone calorimeter. Upon ignition, various parameters are measured, including the heat release rate, total heat released, and smoke production.[3][4]
- Data Analysis: The collected data is analyzed to determine the fire performance of the coating.


Antifungal Efficacy Testing (ASTM D3273)

- Inoculation: A mixed fungal spore suspension (typically containing *Aspergillus niger*, *Penicillium funiculosum*, and *Aureobasidium pullulans*) is prepared and used to inoculate a soil bed within an environmental chamber.[1][5]
- Sample Exposure: Coated test panels are suspended in the chamber above the inoculated soil. The chamber is maintained at high humidity and a temperature conducive to fungal growth.[5][6]

- Evaluation: The panels are visually inspected weekly for four weeks, and the extent of fungal growth is rated on a scale of 0 to 10.[1][5]


Visualizing the Paint Formulation and Testing Workflow

To better understand the relationships between paint components and the experimental processes for performance evaluation, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical relationship between paint components and performance properties.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating paint performance.

In conclusion, the data presented underscores the significant contribution of barium metaborate to the performance of modern paint formulations. Its ability to confer multiple desirable properties from a single additive simplifies formulation and can lead to cost efficiencies, making it a compelling choice for the development of advanced and durable coatings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbe-investigations.com [microbe-investigations.com]
- 2. US7939500B2 - Antifungal paints and coatings - Google Patents [patents.google.com]
- 3. worldoftest.com [worldoftest.com]
- 4. iafss.org [iafss.org]
- 5. microchemlab.com [microchemlab.com]
- 6. matestlabs.com [matestlabs.com]
- To cite this document: BenchChem. [Performance evaluation of barium metaborate in different paint formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171109#performance-evaluation-of-barium-metaborate-in-different-paint-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com